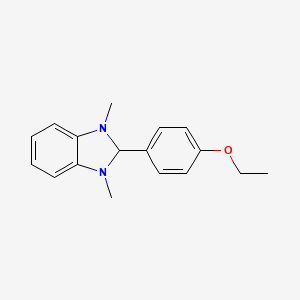

2-(4-ethoxyphenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole

Description

2-(4-Ethoxyphenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole is a benzimidazole derivative characterized by a partially saturated imidazole ring (2,3-dihydro), a 4-ethoxyphenyl substituent at position 2, and methyl groups at positions 1 and 2. The ethoxy group enhances lipophilicity, which may improve membrane permeability, while the methyl groups at positions 1 and 3 could influence steric hindrance and metabolic stability.

Properties

Molecular Formula |

C17H20N2O |

|---|---|

Molecular Weight |

268.35 g/mol |

IUPAC Name |

2-(4-ethoxyphenyl)-1,3-dimethyl-2H-benzimidazole |

InChI |

InChI=1S/C17H20N2O/c1-4-20-14-11-9-13(10-12-14)17-18(2)15-7-5-6-8-16(15)19(17)3/h5-12,17H,4H2,1-3H3 |

InChI Key |

NAUNGXOLCAXCQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2N(C3=CC=CC=C3N2C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMV075490 involves multiple steps, including the formation of key intermediates and the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:

Formation of intermediates: This step may involve reactions such as nucleophilic substitution, condensation, or cyclization.

Final product formation: The intermediates are then subjected to further reactions, such as oxidation or reduction, to yield the final compound.

Industrial Production Methods

Industrial production of MMV075490 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

MMV075490 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and bases (sodium hydroxide, potassium carbonate).

Major Products

The major products formed from these reactions depend on the specific functional groups present in MMV075490 and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that various benzimidazole compounds demonstrate significant activity against Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial efficacy is often assessed using Minimum Inhibitory Concentration (MIC) methods.

| Compound | MIC (µg/ml) | Target Organisms |

|---|---|---|

| 2-(4-ethoxyphenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole | TBD | Various bacterial and fungal strains |

Anticancer Activity

Benzimidazole derivatives have also been evaluated for their anticancer properties. Studies have shown that certain derivatives possess cytotoxic effects against various cancer cell lines, including colorectal carcinoma cells. The mechanism often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation.

| Compound | IC (µM) | Cancer Cell Line |

|---|---|---|

| 2-(4-ethoxyphenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole | TBD | HCT116 |

Case Study 1: Antimicrobial Evaluation

In a recent study published in Frontiers in Pharmacology, researchers synthesized a series of benzimidazole derivatives and evaluated their antimicrobial activities. The findings indicated that compounds similar to 2-(4-ethoxyphenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Potential

Another study focused on the anticancer activities of benzimidazole derivatives demonstrated that compounds with structural similarities to 2-(4-ethoxyphenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole showed promising results against human colorectal carcinoma cells (HCT116). The study highlighted that these compounds could potentially serve as lead candidates for further development into anticancer agents .

Mechanism of Action

The mechanism of action of MMV075490 involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to interfere with key enzymes or receptors involved in the life cycle of the malaria parasite. This disruption can inhibit the growth and replication of the parasite, leading to its eventual death.

Comparison with Similar Compounds

Key Observations :

- Ethoxy vs. Hydroxy : The ethoxy group in the target compound increases lipophilicity compared to hydroxyl analogs (e.g., compound 7), which may enhance bioavailability but reduce solubility in aqueous environments .

- Synthetic Flexibility : Chloromethyl derivatives (e.g., compounds 32–39) serve as intermediates for further functionalization, whereas the target compound’s synthesis may require specialized N-alkylation or reduction steps .

Pharmacological and Functional Comparisons

Key Observations :

- Substituent Position : 2-Substituted benzimidazoles (e.g., 3A-3) exhibit enhanced analgesic and antioxidant activities, suggesting the target compound’s 4-ethoxyphenyl group may similarly optimize bioactivity .

- Dihydro vs.

Physicochemical and Pharmacokinetic Comparisons

Table 3: Physicochemical Properties

Key Observations :

- The target compound’s high LogP (predicted) suggests favorable blood-brain barrier penetration but may limit aqueous solubility.

- Methyl groups at positions 1 and 3 could shield the molecule from metabolic degradation, extending half-life compared to hydroxylated analogs .

Biological Activity

The compound 2-(4-ethoxyphenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole (CAS No. 302818-73-1) is a member of the benzimidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C17H21N3

- Molecular Weight : 267.37 g/mol

- IUPAC Name : 4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline

- Canonical SMILES : CN1C(N(C2=CC=CC=C21)C)C3=CC=C(C=C3)N(C)C

- InChIKey : AKIIMLCQTGCWQQ-UHFFFAOYSA-N

Biological Activity Overview

Benzimidazole derivatives are known for their broad spectrum of biological activities, including:

- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains. For instance, derivatives have been reported to exhibit significant antibacterial activity against Staphylococcus aureus and E. coli with MIC values ranging from 6.25 to 18 μmol/mL .

- Antiviral Properties : Some benzimidazole derivatives have demonstrated antiviral effects, particularly against viral infections such as influenza and HIV .

- Antitumor Effects : Research indicates that certain benzimidazole compounds possess antitumor properties, potentially acting as inhibitors of cell proliferation in various cancer cell lines .

The biological activity of 2-(4-ethoxyphenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many benzimidazole derivatives act by inhibiting key enzymes involved in cellular processes. For example, they may inhibit topoisomerases or folate reductase, which are crucial for DNA replication and repair .

- Interference with Cellular Signaling Pathways : These compounds can modulate various signaling pathways that are critical for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzimidazoles may induce oxidative stress in target cells, leading to apoptosis in cancer cells .

Antibacterial Activity

A study highlighted the antibacterial efficacy of a series of benzimidazole derivatives against E. coli and Staphylococcus aureus. The most potent compounds exhibited MIC values comparable to standard antibiotics like ciprofloxacin .

Antiviral Studies

Research on benzimidazole-triazole hybrids indicated promising results against viral pathogens. These hybrids were synthesized and tested for their ability to inhibit viral replication effectively .

Antitumor Activity

In vitro studies demonstrated that certain benzimidazole derivatives could significantly reduce the viability of cancer cell lines by inducing apoptosis through ROS generation and cell cycle arrest mechanisms .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.